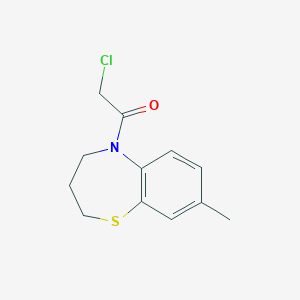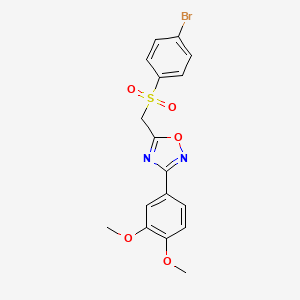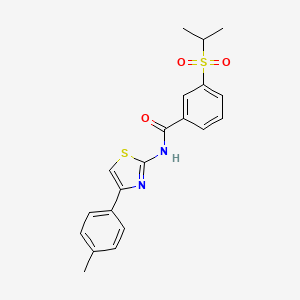![molecular formula C30H22ClFN4O3 B2371092 1-(3-chlorophenyl)-3-{1-[2-(2-fluorophenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea CAS No. 1796913-84-2](/img/structure/B2371092.png)
1-(3-chlorophenyl)-3-{1-[2-(2-fluorophenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-chlorophenyl)-3-{1-[2-(2-fluorophenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea is a useful research compound. Its molecular formula is C30H22ClFN4O3 and its molecular weight is 540.98. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Crystal Forms and Dissolution Improvements
- Study 1: Research by Yano et al. (1996) explored polymorphs of a similar compound, (R)-1-[2,3-dihydro-1-(2'-methylphenacyl)-2-oxo-5-phenyl-1H-1,4- benzodiazepin-3-yl]-3-(3-methylphenyl)urea (YM022). They identified two crystalline forms, alpha and beta, and investigated their solubility and bioavailability, finding that certain dispersion methods enhanced these properties (Yano et al., 1996).
Gastrin/Cholecystokinin-B Receptor Antagonism
- Study 2 & 3: Takinami et al. (1997) and Semple et al. (1997) synthesized compounds structurally related to the one , focusing on their role as gastrin/cholecystokinin-B receptor antagonists. These studies assessed the pharmacological profile of the compounds, both in vitro and in vivo, highlighting their potential therapeutic applications (Takinami et al., 1997); (Semple et al., 1997).
Structural Characterization
- Study 4: Kariuki et al. (2021) conducted a study on the synthesis and structural characterization of related compounds, emphasizing the importance of understanding the molecular structure for their pharmacological properties (Kariuki et al., 2021).
Radioiodinated Benzodiazepines for Receptor Targeting
- Study 5: Akgün et al. (2009) developed novel radioiodinated benzodiazepines, including derivatives of the compound , to study their affinity and selectivity for cholecystokinin receptors. This research has implications for tumor targeting in medical imaging (Akgün et al., 2009).
Additional Pharmacological Profiles
- Study 6 & 10: Additional studies by Nishida et al. (1994) and Saita et al. (1994) further explored the pharmacological profiles of related benzodiazepine derivatives, particularly their receptor-binding properties and potential as receptor antagonists (Nishida et al., 1994); (Saita et al., 1994).
Colloidal Particles and Solid Dispersion
- Study 9 & 11: Research by Yano et al. (1997) and Yano et al. (1996) on colloidal particles and solid dispersion systems further adds to the understanding of the physical and chemical properties of these compounds, which is crucial for their pharmaceutical application (Yano et al., 1997); (Yano et al., 1996).
Antimicrobial Activity
- Study 13: A study by Haranath et al. (2007) investigated the antimicrobial activity of related compounds, which expands the potential therapeutic applications of these benzodiazepine derivatives (Haranath et al., 2007).
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-3-[1-[2-(2-fluorophenyl)-2-oxoethyl]-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22ClFN4O3/c31-20-11-8-12-21(17-20)33-30(39)35-28-29(38)36(18-26(37)22-13-4-6-15-24(22)32)25-16-7-5-14-23(25)27(34-28)19-9-2-1-3-10-19/h1-17,28H,18H2,(H2,33,35,39) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUXPUXWSAIECIV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(C(=O)N(C3=CC=CC=C32)CC(=O)C4=CC=CC=C4F)NC(=O)NC5=CC(=CC=C5)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22ClFN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-chlorophenoxy)-2,2-difluoro-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2371010.png)
![2-Chloro-N-[4-(4-methyl-1,3-thiazol-2-yl)oxan-4-yl]acetamide](/img/structure/B2371012.png)
![4-methyl-2-(4-methylpiperazino)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2371013.png)
![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-ethoxybenzamide](/img/structure/B2371015.png)


![3-amino-N-(4-fluorophenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2371022.png)
![N-cyclopentyl-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide](/img/structure/B2371023.png)


![6-phenyl-5-{4-[3-(trifluoromethyl)benzoyl]piperazino}-3(2H)-pyridazinone](/img/structure/B2371030.png)

![2,5-Dichloro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide](/img/structure/B2371032.png)
